molecular formula C23H27N3O2 B2491320 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide CAS No. 1014067-82-3

1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide

Cat. No.: B2491320
CAS No.: 1014067-82-3
M. Wt: 377.488
InChI Key: MZUQKUCWJQTBCM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically designed for investigating targeted cancer therapies. This pyrazole-4-carboxamide derivative is a structural analog of compounds known to function as potent inhibitors of key cellular signaling pathways. Scientific literature indicates that closely related N -(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have demonstrated promising activity as inhibitors of MEK (Mitogen-Activated Protein Kinase Kinase), a critical component of the MAPK pathway that is often dysregulated in various cancers . By inhibiting MEK, these compounds can block uncontrolled cell proliferation, positioning them as valuable tools for studying cancer mechanisms and developing new antiproliferative agents . Furthermore, the pyrazole-carboxamide scaffold is a versatile pharmacophore recognized for its ability to interact with multiple biological targets. Research on similar structures has shown potential in inhibiting other enzymes, such as Cyclooxygenase-2 (COX-2) for anti-inflammatory research and Cyclin-Dependent Kinases (CDKs) for cell cycle studies . The specific substitution pattern on the pyrazole core, including the benzyl, benzyloxy, and isopentyl groups, is a common strategy in drug discovery to optimize binding affinity, selectivity, and pharmacokinetic properties. This compound is supplied exclusively for research applications in laboratory settings. It is intended for use by qualified scientists for in vitro biochemical assays and cell-based studies to further explore its mechanism of action and therapeutic potential.

Properties

IUPAC Name

1-benzyl-N-(3-methylbutyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-18(2)13-14-24-22(27)21-16-26(15-19-9-5-3-6-10-19)25-23(21)28-17-20-11-7-4-8-12-20/h3-12,16,18H,13-15,17H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUQKUCWJQTBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CN(N=C1OCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Benzylation: The pyrazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Benzyloxylation: The benzyloxy group is introduced by reacting the benzylated pyrazole with benzyl alcohol in the presence of a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or isopentyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight Notable Features
1-Benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide Pyrazole 1: Benzyl; 3: Benzyloxy; 4: Isopentyl carboxamide C₂₃H₂₇N₃O₂* ~377.5 High lipophilicity due to isopentyl chain
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4a) Pyrazole 1: Benzoyl; 3: Phenyl; 4: Aldehyde C₁₇H₁₂N₂O₂ 276.3 Aldehyde group enhances reactivity
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) Pyrazole 1: Benzoyl; 3: 4-Methoxyphenyl; 4: Aldehyde C₁₈H₁₄N₂O₃ 306.3 Methoxy group improves solubility
1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid Pyrazole 1: Benzyl; 3: Pyridin-3-yl; 4: Carboxylic acid C₁₆H₁₃N₃O₂ 279.3 Polar carboxylic acid group
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo-pyridine Complex bicyclic core with carboxamide C₂₁H₂₂N₆O 374.4 Extended aromatic system for enhanced binding

*Calculated based on structural formula.

Key Observations:

  • Substituent Impact on Bioactivity : The benzyloxy group in the target compound may mimic the electron-donating effects of methoxy or nitro groups in analogues like 4c and 4b . These groups enhance antioxidant and anti-inflammatory activities by stabilizing radical intermediates or modulating enzyme interactions.
  • Carboxamide vs. Aldehyde : Replacing the aldehyde group (as in 4a–4d) with a carboxamide (target compound) likely improves metabolic stability and reduces reactivity, favoring prolonged biological activity .

Biological Activity

1-benzyl-3-(benzyloxy)-N-isopentyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

The biological activity of this compound is primarily linked to its role as an inhibitor of specific kinases involved in cellular signaling pathways. These pathways are crucial for cell proliferation, differentiation, and survival, making them significant targets in cancer therapy.

Key Pathways

  • Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway plays a vital role in tumorigenesis. Inhibitors targeting this pathway can prevent the activation that leads to cancer progression .
  • Protein Kinase C (PKC) : This enzyme is involved in various cellular processes, including growth and differentiation. Compounds that inhibit PKC can potentially be used to treat diseases such as diabetes and cancer .

Biological Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant biological activities:

  • Anticancer Activity :
    • In vitro Studies : Various studies have shown that pyrazole derivatives can inhibit cancer cell lines effectively. For instance, one study reported an IC50 value of 91 nM for MEK1 inhibition by structurally similar compounds .
    • Case Study : A derivative with a similar structure demonstrated significant growth inhibition in A549 lung cancer cells with a GI50 value of 0.26 μM .
  • Kinase Inhibition :
    • The compound has been identified as a potent inhibitor of kinases involved in the MAPK signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

Data Table: Biological Activity Overview

Activity TypeMeasurement MethodValueReference
MEK1 InhibitionIC5091 nM
A549 Cell GrowthGI500.26 μM
PKC InhibitionAssaySignificant

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly influence the biological activity of pyrazole derivatives. For example:

  • The presence of benzyloxy and isopentyl groups enhances the inhibitory effects on kinases.
  • Molecular docking simulations support these findings by demonstrating favorable interactions between the compound and target proteins involved in tumorigenesis .

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